![molecular formula C11H14N2O4 B6629604 (2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid
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Overview
Description
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid, also known as MOB or MOBA, is a chemical compound with a molecular formula C12H14N2O4. It is a derivative of pyridine and is used in scientific research for various purposes.
Mechanism of Action
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid inhibits the activity of dihydroorotate dehydrogenase by binding to the enzyme's active site, thereby preventing the conversion of dihydroorotate to orotate, which is a key step in pyrimidine nucleotide biosynthesis. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid in lab experiments include its specificity for dihydroorotate dehydrogenase, its fluorescent properties, and its ability to inhibit cell proliferation and induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on (2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid, including its potential use as a therapeutic agent for cancer and other diseases, its role in the regulation of pyrimidine nucleotide biosynthesis, and its use as a fluorescent probe for the detection of other biomolecules in biological samples. Additionally, further studies are needed to determine the optimal dosage and administration of (2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid for therapeutic purposes.
Synthesis Methods
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid can be synthesized using different methods, including the reaction of 6-methyl-4-oxo-3-pyridinecarboxylic acid with N-Boc-L-alanine, followed by the removal of the Boc group with TFA. Another method involves the reaction of 6-methyl-4-oxo-3-pyridinecarboxylic acid with N-protected L-alanine, followed by the deprotection of the amino group using TFA.
Scientific Research Applications
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid has been used in various scientific research studies, including as a substrate for the enzyme pyridoxal kinase, which is involved in the biosynthesis of pyridoxal phosphate, an essential cofactor for many enzymes. It has also been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. Additionally, (2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo biosynthesis of pyrimidine nucleotides.
properties
IUPAC Name |
(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-8(11(16)17)13-10(15)7-5-12-6(2)4-9(7)14/h4-5,8H,3H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOVAQQKHJUBJP-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CNC(=CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=CNC(=CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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